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molecular formula C11H8F6O3 B8373292 3,5-Bis-(2,2,2-trifluoro-ethoxy)-benzaldehyde

3,5-Bis-(2,2,2-trifluoro-ethoxy)-benzaldehyde

Cat. No. B8373292
M. Wt: 302.17 g/mol
InChI Key: HYPTXUXUFBLSSO-UHFFFAOYSA-N
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Patent
US06867218B2

Procedure details

To a solution of 3,5-dihydroxybenzaldehyde (2.0 g, 14.5 mmol) in DMF (35 mL) was added potassium carbonate (11.0 g, 80.0 mmol) and 1,1,1-trifluoro-2-iodoethane (33.3 g, 160 mmol). The reaction mixture was heated I a sealed reactor at 50° C. for 7 days. The mixture was filtered and washed with ethyl acetate. The filtrate was added water and the organic phase isolated. The aqueous phase was extracted once more with ethyl acetated. The combined organic phases were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with toluene to give 906 mg (18%) of 3,5-bis-(2,2,2-trifluoro-ethoxy)-benzaldehyde. 1H NMR (CDCl3, 300 MHz) δ: 4.43 (q, 4H), 6.85 (t, 1H), 7.15 (d, 2H), 9.95 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].[F:17][C:18]([F:22])([F:21])[CH2:19]I>CN(C=O)C>[F:17][C:18]([F:22])([F:21])[CH2:19][O:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([O:14][CH2:11][C:18]([F:22])([F:21])[F:17])[CH:9]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
33.3 g
Type
reactant
Smiles
FC(CI)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was added water
CUSTOM
Type
CUSTOM
Details
the organic phase isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once more with ethyl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Name
Type
product
Smiles
FC(COC=1C=C(C=O)C=C(C1)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 906 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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